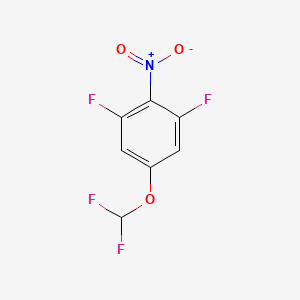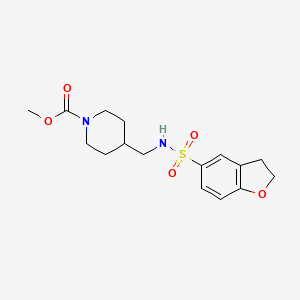![molecular formula C16H20N4O2 B2928081 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2097860-46-1](/img/structure/B2928081.png)
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one is an organic compound consisting of a pyrrolidine ring bonded to a 2,6-dimethylpyrimidin-4-yloxy group and a pyrrole ring. Its structural complexity and unique arrangement make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that may include the following key steps:
Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Introduction of the 2,6-dimethylpyrimidin-4-yloxy group via etherification or similar reactions.
Coupling of the pyrrole ring to the ethanone moiety through a condensation reaction.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, common strategies involve optimizing the yield and purity through advanced techniques such as continuous flow synthesis and catalytic processes to streamline the multi-step synthesis.
Types of Reactions:
Oxidation: The pyrrole and pyrrolidine rings can undergo oxidation under strong oxidizing conditions, yielding various oxidized products.
Reduction: Reduction reactions may target carbonyl or pyrimidine groups, leading to the formation of alcohols or reduced pyrimidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidized derivatives with modified pyrrole and pyrrolidine rings.
Reduced forms with alcohol or alkyl groups replacing carbonyl or pyrimidine functionalities.
Substituted derivatives at various ring positions.
Wissenschaftliche Forschungsanwendungen
The compound's unique structure allows it to interact with various biological targets, making it valuable in different fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biomolecules and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Used in material science for developing new materials with specific properties.
Wirkmechanismus
Mechanism of Effects: The compound's mechanism of action can vary depending on its specific use. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. Its structure allows for hydrogen bonding, Van der Waals interactions, and other molecular interactions with biological targets.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Binding to receptor sites and modulating signal transduction pathways.
Interference with nucleic acids or protein synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
1-{3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-2-yl)ethan-1-one
1-{3-[(2,6-dimethylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
Uniqueness: What sets 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one apart is its specific substitution pattern on the pyrimidine ring and the positioning of the ethanone and pyrrole groups. These subtle differences can lead to varied biological activities and chemical properties.
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTIYEDMUMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)



![1-(2,3-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

